3-Cyclohexen-1-amine,1-methyl-(9CI)

Description

BenchChem offers high-quality 3-Cyclohexen-1-amine,1-methyl-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclohexen-1-amine,1-methyl-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

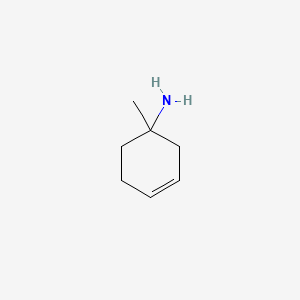

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclohex-3-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-7(8)5-3-2-4-6-7/h2-3H,4-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKYTEFUHURNDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=CC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclohexen-1-amine, 1-methyl-: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-Cyclohexen-1-amine, 1-methyl-, a substituted cyclohexene derivative with potential relevance in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to offer a detailed profile. We will explore its structural features, predict its physicochemical and spectroscopic properties, propose a robust synthetic route via the Ritter reaction, and discuss its potential as a scaffold in the design of novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel chemical entities for drug discovery.

Introduction: The Significance of Substituted Cyclohexylamine Scaffolds

Cyclohexylamine and its derivatives are prevalent structural motifs in a wide array of biologically active molecules and approved pharmaceuticals.[1] The conformational rigidity of the cyclohexane ring, combined with the chemical versatility of the amine functional group, makes this scaffold a valuable building block in medicinal chemistry. The introduction of substituents, such as the methyl group and the endocyclic double bond in 3-Cyclohexen-1-amine, 1-methyl-, allows for the fine-tuning of physicochemical properties like lipophilicity, basicity, and metabolic stability, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.[2] The presence of a tertiary amine, in particular, can influence a molecule's interaction with biological targets and its overall disposition in the body. This guide will delve into the specific attributes of 3-Cyclohexen-1-amine, 1-methyl-, providing a foundational understanding for its potential exploitation in drug design.

Chemical Structure and Nomenclature

The compound of interest is systematically named 1-methylcyclohex-3-en-1-amine according to IUPAC nomenclature.[3] It is also referred to as 3-Cyclohexen-1-amine, 1-methyl-.

-

Molecular Formula: C₇H₁₃N[3]

-

Molecular Weight: 111.18 g/mol [3]

-

CAS Number: 29509-84-8

-

Canonical SMILES: CC1(CCC=CC1)N[3]

-

InChI: InChI=1S/C7H13N/c1-7(8)5-3-2-4-6-7/h2-3H,4-6,8H2,1H3[3]

The structure features a six-membered cyclohexene ring with a double bond at the 3-position. A methyl group and an amine group are both attached to the C1 position, making it a tertiary carbon center.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Boiling Point | 150-160 °C |

| Density | ~0.85-0.90 g/cm³ |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 |

| pKa (of the conjugate acid) | 9.5 - 10.5 |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

These predictions are based on the properties of similar aliphatic and alicyclic amines. The LogP value suggests a moderate degree of lipophilicity, a common feature in many orally bioavailable drugs. The predicted pKa indicates that the amine will be protonated at physiological pH, which can be crucial for interactions with biological targets.

Synthesis of 1-methylcyclohex-3-en-1-amine

A plausible and efficient method for the synthesis of 1-methylcyclohex-3-en-1-amine is the Ritter reaction . This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is subsequently hydrolyzed to form an N-alkyl amide. The amide can then be hydrolyzed to yield the desired amine.[4][5]

A suitable starting material for this synthesis is 1-methyl-3-cyclohexen-1-ol .

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 1-methylcyclohex-3-en-1-amine via the Ritter Reaction.

Step-by-Step Experimental Protocol

Step 1: Ritter Reaction - Formation of the Amide Intermediate

-

To a stirred solution of 1-methyl-3-cyclohexen-1-ol (1.0 eq) in acetonitrile (used in excess as both reactant and solvent) at 0 °C, slowly add concentrated sulfuric acid (1.5-2.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into ice-water and neutralize with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(1-methylcyclohex-3-en-1-yl)acetamide.

Step 2: Hydrolysis of the Amide to the Amine

-

Reflux the crude N-(1-methylcyclohex-3-en-1-yl)acetamide with an excess of aqueous hydrochloric acid (e.g., 6M HCl) or aqueous sodium hydroxide (e.g., 20% NaOH) for 4-8 hours.

-

After cooling to room temperature, basify the reaction mixture with a concentrated solution of sodium hydroxide until strongly alkaline.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent three times.

-

Combine the organic extracts, dry over anhydrous potassium carbonate, and concentrate under reduced pressure.

-

Purify the crude amine by fractional distillation under reduced pressure to obtain pure 1-methylcyclohex-3-en-1-amine.

Spectroscopic Analysis (Predicted)

While experimental spectra are not available, the expected spectroscopic data for 1-methylcyclohex-3-en-1-amine can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (methyl) | 1.0 - 1.2 | singlet | 3H |

| -NH₂ (amine) | 1.2 - 2.0 (broad) | singlet | 2H |

| -CH₂- (allylic) | 1.8 - 2.2 | multiplet | 4H |

| -CH₂- (non-allylic) | 1.4 - 1.7 | multiplet | 2H |

| -CH=CH- (vinylic) | 5.4 - 5.7 | multiplet | 2H |

¹³C NMR Spectroscopy (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (methyl) | 25 - 30 |

| C1 (quaternary) | 50 - 55 |

| -CH₂- (allylic) | 25 - 35 |

| -CH₂- (non-allylic) | 20 - 25 |

| -CH=CH- (vinylic) | 125 - 135 |

Infrared (IR) Spectroscopy (Predicted)

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 (two bands, broad) |

| C-H stretch (sp³) | 2850 - 3000 |

| C-H stretch (sp²) | 3000 - 3100 |

| C=C stretch (alkene) | 1640 - 1680 (weak) |

| N-H bend (amine) | 1590 - 1650 |

Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 111. Key fragmentation patterns would likely involve the loss of the methyl group (M-15) and fragmentation of the cyclohexene ring.

Reactivity and Chemical Properties

The chemical reactivity of 1-methylcyclohex-3-en-1-amine is primarily governed by the nucleophilic and basic nature of the tertiary amine and the reactivity of the carbon-carbon double bond.

-

Basicity: The amine group can readily accept a proton to form a quaternary ammonium salt.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile in reactions with electrophiles, such as alkyl halides and acyl chlorides, to form quaternary ammonium salts and amides, respectively.

-

Reactions of the Alkene: The double bond can undergo various addition reactions, such as hydrogenation to the corresponding saturated cyclohexane derivative, halogenation, and epoxidation.

Potential Applications in Drug Development

While there are no specific drugs reported to contain the 1-methylcyclohex-3-en-1-amine scaffold, its structural features suggest several potential applications in medicinal chemistry.

-

Scaffold for Novel Ligands: The rigid cyclohexene framework can serve as a template for the design of ligands that bind to various biological targets, such as G-protein coupled receptors (GPCRs) or ion channels.

-

Introduction of a Basic Center: The amine group provides a basic center that can be crucial for salt formation, improving aqueous solubility and facilitating interactions with acidic residues in protein binding pockets.

-

Modulation of Physicochemical Properties: The methyl group can enhance lipophilicity and may influence the metabolic stability of a potential drug candidate by blocking sites of metabolism.[2]

-

Bioisosteric Replacement: The cyclohexene amine moiety could be explored as a bioisostere for other cyclic amine structures in known bioactive compounds to improve their pharmacological profile.

Safety and Handling

Specific toxicity data for 1-methylcyclohex-3-en-1-amine is not available. However, based on the general properties of aliphatic amines, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Amines can be corrosive and may cause skin and eye irritation.

Conclusion

3-Cyclohexen-1-amine, 1-methyl- represents an intriguing, yet underexplored, chemical entity with potential for application in drug discovery and development. This guide has provided a comprehensive overview of its structure, predicted properties, and a plausible synthetic route. The combination of a semi-rigid cyclic scaffold, a basic amine center, and a methyl group offers a unique set of physicochemical properties that can be exploited in the design of novel therapeutic agents. Further experimental investigation into the synthesis, properties, and biological activity of this compound and its derivatives is warranted to fully elucidate its potential in medicinal chemistry.

References

-

PubChem. 3-Cyclohexen-1-amine, 1-methyl-. [Link]

-

Wikipedia. Ritter reaction. [Link]

-

Dourado, H. S., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1146. [Link]

-

Ziarani, G. M., et al. (2020). Recent Applications of Ritter Reactions in Organic Syntheses. ChemistrySelect, 5(45), 14217-14246. [Link]

-

NIST. Cyclohexane, 1-methyl-3-(1-methylethyl)-. [Link]

-

NIST. Cyclohexene, 3-methyl-. [Link]

-

Principles of Drug Action 1, Spring 2005, Amines. [Link]

-

Cheméo. Chemical Properties of 3-Methyl-3-cyclohexen-1-one. [Link]

-

Pouliot, M., et al. (2014). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. Journal of the American Chemical Society, 136(20), 7239-7242. [Link]

-

Organic Chemistry Portal. Ritter Reaction. [Link]

-

Hou, J., et al. (2012). The impact of click chemistry in medicinal chemistry. Expert Opinion on Drug Discovery, 7(6), 489-501. [Link]

-

ResearchGate. Fragments of 1 H NMR experimental (a) and simulated (b) spectra for the protons at carbons 3, 4, 5 of 2c (400 MHz, C 6 D 6 ). [Link]

-

Harper College. Material Safety Data Sheet for 1-Methyl-1-cyclohexene. [Link]

Sources

- 1. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Cyclohexen-1-amine, 1-methyl- | C7H13N | CID 17927639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ritter Reaction [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to 1-methyl-3-cyclohexen-1-amine: CAS Number and Identification

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Identification and Chemical Properties

The foundational step in the rigorous study of any chemical entity is its unequivocal identification. 1-methyl-3-cyclohexen-1-amine is registered under the CAS Number 22209-23-0 .[1] This unique numerical identifier, assigned by the Chemical Abstracts Service, ensures that there is no ambiguity when referencing this specific chemical substance in literature, patents, and regulatory documents.

Molecular and Physical Characteristics

A thorough understanding of the compound's basic properties is crucial for its handling, characterization, and application.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N | PubChem[1] |

| Molecular Weight | 111.18 g/mol | PubChem[1] |

| IUPAC Name | 1-methylcyclohex-3-en-1-amine | PubChem[1] |

| Canonical SMILES | CC1(CCC=CC1)N | PubChem[1] |

| InChI Key | NVKYTEFUHURNDB-UHFFFAOYSA-N | PubChem[1] |

These fundamental descriptors form the basis of its chemical identity and are the first point of reference in any analytical workflow.

Section 2: Analytical Identification and Characterization

The identification of 1-methyl-3-cyclohexen-1-amine relies on a combination of spectroscopic and chromatographic techniques. This multi-pronged approach provides orthogonal data, leading to a high degree of confidence in the compound's identity and purity.

Spectroscopic Identification

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-methyl-3-cyclohexen-1-amine, both ¹H and ¹³C NMR are essential.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include those for the methyl group protons, the amine protons (which may be broad and exchangeable with D₂O), the vinylic protons of the double bond, and the aliphatic protons of the cyclohexene ring.[2] The chemical shifts and coupling patterns of these signals are diagnostic for the specific arrangement of atoms in the molecule.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Expected signals include those for the methyl carbon, the quaternary carbon bonded to the amine and methyl groups, the two vinylic carbons, and the three aliphatic carbons of the ring. The chemical shifts of these carbons provide a fingerprint of the carbon skeleton.[2]

2.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of the compound (111.18). The "Nitrogen Rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent with the molecular formula C₇H₁₃N.[2]

-

Fragmentation Pattern: The fragmentation pattern will show characteristic losses of small neutral molecules or radicals, providing further structural information. For example, loss of a methyl group (CH₃) or an amino group (NH₂) would result in significant fragment ions.

2.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[3] For 1-methyl-3-cyclohexen-1-amine, a primary amine, the following characteristic absorption bands are expected:

-

N-H Stretch: Two bands in the region of 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine group.[2][3][4]

-

N-H Bend: A band in the region of 1650-1580 cm⁻¹ due to the N-H bending (scissoring) vibration.[3][4]

-

C-N Stretch: A band in the region of 1250-1020 cm⁻¹ for the C-N stretching of an aliphatic amine.[3]

-

=C-H Stretch: A band typically above 3000 cm⁻¹ associated with the vinylic C-H bonds.

-

C=C Stretch: A band in the region of 1650-1600 cm⁻¹ for the carbon-carbon double bond stretch.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the compound from impurities and, importantly, for resolving its enantiomers, as 1-methyl-3-cyclohexen-1-amine is a chiral molecule.

2.2.1. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both GC and HPLC are powerful techniques for assessing the purity of 1-methyl-3-cyclohexen-1-amine.[5] When coupled with a mass spectrometer (GC-MS or LC-MS), these methods provide both retention time and mass spectral data, offering a high degree of certainty in identification.

2.2.2. Chiral Chromatography

Due to the presence of a stereocenter at the C1 position, 1-methyl-3-cyclohexen-1-amine exists as a pair of enantiomers. The separation and quantification of these enantiomers are often critical in pharmaceutical and drug development contexts.

-

Direct Methods: Utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[6] Polysaccharide-based CSPs are commonly used for the separation of chiral amines.[5]

-

Indirect Methods: Involve derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers.[6] These diastereomers can then be separated on a standard achiral stationary phase.[6]

Section 3: Synthesis and Quality Control

The synthesis of 1-methyl-3-cyclohexen-1-amine can be approached through various synthetic routes. A common strategy involves the reaction of a suitable cyclohexene precursor with an aminating agent. For instance, a potential route could involve the reaction of 1-methyl-3-cyclohexene with reagents that facilitate the addition of an amino group to the double bond, followed by appropriate workup and purification. More advanced methods, particularly for enantioselective synthesis, may employ biocatalytic approaches using enzymes like amine transaminases.[7]

Quality Control Workflow

A robust quality control (QC) system is paramount to ensure the identity, purity, and consistency of 1-methyl-3-cyclohexen-1-amine for research and development purposes.[8][9][10]

Workflow Diagram:

Sources

- 1. 3-Cyclohexen-1-amine, 1-methyl- | C7H13N | CID 17927639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 9. mt.com [mt.com]

- 10. Quality Control And Management | Good Clinical Practices | Syngene CRO [syngeneintl.com]

An In-depth Technical Guide on the Thermodynamic Stability of 3-Cyclohexen-1-amine and its 1-Methyl Derivative

Abstract

This guide provides a comprehensive technical analysis of the thermodynamic stability of 3-cyclohexen-1-amine and its 1-methyl analog. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the conformational and electronic factors governing the stability of these unsaturated cyclic amines. We will explore the intricate interplay of steric and stereoelectronic effects, including 1,3-diaxial interactions and allylic strain, which are critical determinants of the preferred conformations and overall thermodynamic landscape. Methodologies for both experimental and computational assessment of stability are detailed, offering a robust framework for investigating these and related molecular systems.

Introduction: Significance of Substituted Cyclohexenylamines

Cyclic amines, particularly those based on the cyclohexylamine scaffold, are prevalent structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] The introduction of unsaturation, as seen in 3-cyclohexen-1-amine, and further substitution, as in its 1-methyl derivative, significantly influences the molecule's three-dimensional structure and reactivity. A thorough understanding of the thermodynamic stability of these compounds is paramount for several reasons:

-

Drug Design and Development: The conformation of a molecule dictates its interaction with biological targets. Understanding the most stable conformer is crucial for designing molecules with optimal binding affinity and efficacy.

-

Synthetic Strategy: The relative stability of isomers and conformers can influence the outcome of chemical reactions, guiding the development of stereoselective synthetic routes.[3][4]

-

Material Science: The stability of these amines is also relevant in the development of new materials where they might be used as monomers or building blocks.

This guide will focus on the key structural features that modulate the thermodynamic stability of 3-cyclohexen-1-amine and 1-methyl-3-cyclohexen-1-amine, providing both theoretical foundations and practical methodologies for their assessment.

Foundational Concepts in Cyclohexene Conformational Analysis

The cyclohexene ring adopts a "half-chair" conformation to minimize ring strain.[5] In this arrangement, four of the carbon atoms lie in a plane, while the other two are puckered out of the plane. This contrasts with the more flexible "chair" and "boat" conformations of cyclohexane.[6][7] The positions of substituents on the cyclohexene ring are classified as axial, equatorial, pseudoaxial, or pseudoequatorial, each with distinct energetic implications.

The introduction of a substituent, such as an amine group, leads to two non-equivalent half-chair conformations that can interconvert through a ring-flip process. The equilibrium between these conformers is governed by the relative steric and electronic interactions present in each.

Thermodynamic Stability of 3-Cyclohexen-1-amine

For 3-cyclohexen-1-amine, the primary determinant of conformational preference is the position of the amine group. The two primary half-chair conformers are those with the amine group in a pseudoequatorial or a pseudoaxial position.

-

Pseudoequatorial Conformer: In this arrangement, the amine group points away from the ring, minimizing steric interactions with the axial hydrogens on the same side of the ring. This is generally the more stable conformation.

-

Pseudoaxial Conformer: When the amine group is in a pseudoaxial position, it experiences steric repulsion from the axial hydrogens at the C3 and C5 positions, a phenomenon known as 1,3-diaxial interaction.[8][9] This interaction destabilizes the conformer.

The energy difference between the equatorial and axial conformations of a substituent on a cyclohexane ring is quantified by the "A-value". While A-values are well-established for saturated cyclohexanes, the principles apply to cyclohexene systems, with the understanding that the magnitude of the interactions may differ due to the altered ring geometry. For an amino group (-NH2), the preference for the equatorial position is significant.[10]

The Impact of 1-Methyl Substitution: A Deeper Dive into Steric and Allylic Strain

The introduction of a methyl group at the C1 position, creating 1-methyl-3-cyclohexen-1-amine, introduces additional layers of complexity to the conformational analysis. Now, the interplay between the amine and methyl groups, as well as their interactions with the rest of the ring, must be considered.

1,3-Diaxial Interactions

Similar to the parent compound, both the amine and methyl groups will preferentially occupy pseudoequatorial positions to avoid destabilizing 1,3-diaxial interactions.[9][11] The conformer where both bulky groups are pseudoequatorial will be significantly more stable than conformers where one or both are pseudoaxial. The steric strain induced by an axial methyl group is a well-documented phenomenon in cyclohexane chemistry, contributing to a significant energy penalty.[12][13]

Allylic 1,3-Strain (A1,3 Strain)

A crucial factor in the stability of 1-methyl-3-cyclohexen-1-amine is the concept of allylic 1,3-strain , also known as A1,3 strain.[14][15][16] This type of strain arises from the steric interaction between a substituent on one end of a double bond and a substituent on the adjacent allylic carbon.

In the context of 1-methyl-3-cyclohexen-1-amine, when the methyl group is in a pseudoaxial position, it experiences a repulsive interaction with the hydrogen atom on the C2 carbon of the double bond. This interaction forces the molecule to adopt a conformation that minimizes this strain, often by pushing the methyl group into a more pseudoequatorial-like position, though this can introduce other strains. The presence of allylic strain can significantly influence the preferred conformation and even the stereochemical outcome of reactions.[14][16][17]

Isomerization and Decomposition Pathways

The thermodynamic stability of these amines is not solely defined by their conformational equilibria. Potential isomerization and decomposition pathways also contribute to their overall stability profile.

-

Isomerization: Under certain conditions, such as in the presence of acid or a transition metal catalyst, the double bond in the cyclohexene ring can migrate.[18][19][20] This can lead to the formation of constitutional isomers, such as 1-methyl-2-cyclohexen-1-amine or 1-methyl-4-cyclohexen-1-amine. The relative stabilities of these isomers would depend on the substitution pattern around the double bond and the conformational strains in each ring system.

-

Decomposition: Cyclic amines can undergo decomposition, particularly under acidic conditions or at elevated temperatures.[21][22][23] For 3-cyclohexen-1-amine and its 1-methyl derivative, potential decomposition pathways could involve ring-opening reactions or elimination of the amine group. The presence of the double bond might also make the molecule susceptible to oxidation.

Methodologies for Assessing Thermodynamic Stability

A combination of experimental and computational methods is typically employed to provide a comprehensive understanding of the thermodynamic stability of molecules like 3-cyclohexen-1-amine and its derivatives.

Experimental Approaches

Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) can be used to measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.[24] This can provide information about the overall thermal stability of the compound.

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature NMR is a powerful tool for studying conformational equilibria. By analyzing the chemical shifts and coupling constants at different temperatures, it is possible to determine the relative populations of different conformers and calculate the free energy difference (ΔG°) between them.[25]

-

Infrared (IR) Spectroscopy: The vibrational frequencies observed in an IR spectrum are sensitive to the molecular conformation. By comparing experimental spectra with those calculated for different conformers, it is possible to infer the predominant conformation in the sample.

Kinetic Studies: The stability of these amines towards decomposition or isomerization can be quantified by kinetic measurements.[21][23] By monitoring the concentration of the compound over time under specific conditions (e.g., varying pH or temperature), the rate constants for degradation can be determined.

Computational Chemistry Methods

Computational chemistry provides invaluable insights into the thermodynamic properties of molecules at a relatively low cost.

Molecular Mechanics (MM): MM methods use classical mechanics to model the potential energy surface of a molecule. They are computationally inexpensive and are well-suited for performing conformational searches to identify low-energy conformers.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of molecules.[26] DFT calculations are commonly used to:

-

Optimize the geometries of different conformers.

-

Calculate the relative energies of conformers to determine the most stable structure.

-

Calculate vibrational frequencies to confirm that the optimized structures are true minima on the potential energy surface and to compute thermodynamic properties like enthalpy and entropy.

-

Model transition states for isomerization or decomposition reactions to determine activation energies.

Experimental and Computational Workflows

Workflow for Computational Analysis

The following diagram illustrates a typical workflow for the computational assessment of the thermodynamic stability of a substituted cyclohexene derivative.

Caption: Computational workflow for assessing thermodynamic stability.

Protocol for Experimental Kinetic Analysis (pH-Dependent Stability)

This protocol outlines a general procedure for assessing the stability of a cyclic amine as a function of pH.[21][22][23]

Objective: To determine the rate of hydrolysis or decomposition of the amine at different pH values.

Materials:

-

3-Cyclohexen-1-amine or 1-methyl-3-cyclohexen-1-amine

-

Aqueous buffer solutions of varying pH (e.g., pH 2, 4, 6, 7.4, 9)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

UV-Vis spectrophotometer (if the compound or its degradation products have a chromophore)

-

Constant temperature bath or incubator

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Reaction Setup:

-

For each pH value to be tested, pipette a known volume of the appropriate buffer solution into a series of vials.

-

Equilibrate the buffer solutions to the desired reaction temperature (e.g., 25 °C or 37 °C).

-

Initiate the reaction by adding a small aliquot of the stock solution to each vial to achieve the desired final concentration. Ensure the volume of the organic solvent is minimal to avoid altering the properties of the buffer.

-

-

Time-Point Sampling:

-

At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction vial.

-

Quench the reaction immediately by adding the aliquot to a vial containing a quenching solution (e.g., a strong base if the degradation is acid-catalyzed, or by dilution with the mobile phase for HPLC analysis).

-

-

Analysis:

-

Analyze the quenched samples by HPLC to determine the concentration of the remaining parent compound.

-

Generate a calibration curve using standards of the parent compound to ensure accurate quantification.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of the parent compound versus time for each pH value.

-

If the plot is linear, the reaction follows first-order kinetics. The slope of the line will be equal to the negative of the pseudo-first-order rate constant (-k).

-

Compare the rate constants at different pH values to determine the pH-stability profile of the compound.

-

Summary of Key Stability-Influencing Factors

The following table summarizes the primary factors influencing the thermodynamic stability of 3-cyclohexen-1-amine and its 1-methyl derivative.

| Factor | Influence on Stability | Affected Molecule(s) |

| Conformational Strain | The half-chair conformation minimizes angle and torsional strain in the cyclohexene ring. | Both |

| 1,3-Diaxial Interactions | Destabilize conformers with axial or pseudoaxial substituents. The pseudoequatorial position is favored for both the amine and methyl groups.[8][9] | Both |

| Allylic 1,3-Strain (A1,3 Strain) | A repulsive interaction between a substituent at the allylic position and a substituent on the double bond. This can significantly influence the preferred conformation.[14][15][16] | 1-methyl-3-cyclohexen-1-amine |

| pH of the Environment | Acidic conditions can lead to protonation of the amine and may catalyze decomposition or isomerization reactions.[21][22][23] | Both |

| Temperature | Higher temperatures can provide the energy to overcome activation barriers for isomerization or decomposition. | Both |

Conclusion

The thermodynamic stability of 3-cyclohexen-1-amine and 1-methyl-3-cyclohexen-1-amine is a multifaceted property governed by a delicate balance of conformational, steric, and electronic effects. The preference for pseudoequatorial substitution to avoid 1,3-diaxial interactions is a dominant factor. The introduction of a methyl group at the C1 position introduces the critical element of allylic 1,3-strain, which further dictates the conformational landscape. A comprehensive assessment of stability requires a synergistic approach, combining experimental techniques like NMR and kinetic studies with computational methods such as DFT. The insights gained from such analyses are invaluable for the rational design of novel molecules in drug discovery and other areas of chemical science.

References

-

Experimental and theoretical investigations into the stability of cyclic aminals. (2016). Beilstein Journal of Organic Chemistry, 12, 2297-2306. [Link]

-

Substituted Cyclohexanes. (2022). Chemistry LibreTexts. [Link]

-

Experimental and theoretical investigations into the stability of cyclic aminals. (2016). PMC. [Link]

-

Experimental and theoretical investigations into the stability of cyclic aminals. (2016). ResearchGate. [Link]

-

Substituted Cyclohexanes. (n.d.). KPU Pressbooks. [Link]

-

Experimental and Theoretical Investigations Into the Stability of Cyclic Aminals. (2016). PubMed. [Link]

-

Thermodynamic study on aqueous dilute solutions of organic compounds. Part 1.—Cyclic amines. (1970). Transactions of the Faraday Society. [Link]

-

Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent. (1976). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. (2015). Scientific & Academic Publishing. [Link]

-

Methylcyclohexane Definition. (2025). Fiveable. [Link]

-

Conformations of Monosubstituted Cyclohexanes. (2025). Fiveable. [Link]

-

Conformational Analysis of Cyclohexane: Examples & Changes. (2023). StudySmarter. [Link]

-

Conformational analysis of 1,4‐disubstituted cyclohexanes. (2019). ResearchGate. [Link]

-

Conformational analysis of cyclohexanes. (2025). Chemistry LibreTexts. [Link]

-

Two-Step Constitutional Isomerization of Saturated Cyclic Amines Using Borane Catalysis. (2025). ACS Publications. [Link]

-

Steriochemistry of Methyl Cyclohexane. (2023). YouTube. [Link]

-

Explain why 3-methylcyclohexene should not be used as the starting material in Problem 52b. (2024). Pearson. [Link]

-

3-Cyclohexen-1-amine, 1-methyl-. (n.d.). PubChem. [Link]

-

Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction. (2019). ResearchGate. [Link]

-

Use of Allylic Strain To Enforce Stereochemistry. Direct Syntheses of 7,8-Dihydroxycalamenene and Mansonone C. (2008). PMC. [Link]

-

Fragment-Oriented Synthesis: β-Elaboration of Cyclic Amine Fragments using Enecarbamates as Platform Intermediates. (2020). ResearchGate. [Link]

-

Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. (2019). Frontiers in Chemistry. [Link]

-

Cycloisomerization. (n.d.). Wikipedia. [Link]

-

Mechanistic insights into positional and skeletal isomerization of cyclohexene in the H-BEA zeolite. (2019). RSC Publishing. [Link]

-

Allylic 1,3-Strain As A Controlling Factor in Stereoselective Transformations. (n.d.). Scribd. [Link]

-

Allylic 1,3-strain as a controlling factor in stereoselective transformations. (2002). ResearchGate. [Link]

-

Thermodynamic Study of Selected Cyclohexanediamines Sorbents of Carbon Dioxide. (2024). ACS Publications. [Link]

-

Allylic strain in enolate reaction. (2024). Chemistry Stack Exchange. [Link]

-

Conformations of Cyclohexane. (2022). Chemistry LibreTexts. [Link]

-

Cyclohex-3-en-1-amine. (n.d.). PubChem. [Link]

-

Isomerization of cyclohexane and hexane over silica-embedded triflate derivatives catalysts. (2002). Semantic Scholar. [Link]

-

Thermal Stability of Amine Compounds and Dichloromethane. (2016). AIDIC. [Link]

-

C–H functionalization of cyclic amines: redox-annulations with α,β-unsaturated carbonyl compounds. (2013). Chemical Communications. [Link]

-

Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. (2023). MDPI. [Link]

-

Conformation Analysis of Cyclohexane. (n.d.). KPU Pressbooks. [Link]

-

Conformational Analysis of Cyclohexane. (2020). YouTube. [Link]

-

Facile and Green Synthesis of Saturated Cyclic Amines. (2017). MDPI. [Link]

-

Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. (2011). PubMed. [Link]

Sources

- 1. Two-Step Constitutional Isomerization of Saturated Cyclic Amines Using Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (1S,3R)-3-methylcyclohexan-1-amine (1193-16-4) for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 10. fiveable.me [fiveable.me]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fiveable.me [fiveable.me]

- 13. youtube.com [youtube.com]

- 14. Use of Allylic Strain To Enforce Stereochemistry. Direct Syntheses of 7,8-Dihydroxycalamenene and Mansonone C - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Cycloisomerization - Wikipedia [en.wikipedia.org]

- 19. Mechanistic insights into positional and skeletal isomerization of cyclohexene in the H-BEA zeolite - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. d-nb.info [d-nb.info]

- 22. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. aidic.it [aidic.it]

- 25. Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 26. pubs.acs.org [pubs.acs.org]

Solubility profile of 1-methyl-3-cyclohexen-1-amine in polar solvents

An in-depth technical analysis of the solvation dynamics and solubility profile of 1-methyl-3-cyclohexen-1-amine requires a rigorous understanding of its molecular architecture. As a primary aliphatic amine situated on a sterically hindered, unsaturated cyclic framework, its behavior in polar solvents is dictated by a complex interplay of hydrogen bonding, steric shielding, and pH-dependent ionization.

This whitepaper provides a comprehensive guide to the solubility profile of 1-methyl-3-cyclohexen-1-amine, detailing the thermodynamic principles governing its solvation, empirical data summaries, and self-validating laboratory protocols for accurate quantification.

Molecular Architecture & Solvation Thermodynamics

1-Methyl-3-cyclohexen-1-amine (C₇H₁₃N, MW: 111.18 g/mol )[1] features a unique structural triad that dictates its physicochemical behavior:

-

Primary Amine (-NH₂): Acts as both a hydrogen bond donor and acceptor, serving as the primary driver for solubility in polar media.

-

Alpha-Methyl Group: Introduces significant steric hindrance at the C1 position. This methyl group restricts the rotational freedom of the amine and partially shields it from incoming solvent molecules, reducing the efficiency of the hydration shell compared to unsubstituted cyclohexylamine[2].

-

Cyclohexene Ring: The localized pi-electron cloud of the C3=C4 double bond increases the overall polarizability of the molecule compared to fully saturated analogs. This enhances dispersion interactions, particularly in polar aprotic solvents.

Because aliphatic amines are weak bases, their solvation in aqueous media is fundamentally governed by the pH of the system. The conjugate acid of a structurally analogous primary cyclic amine, cyclohexylamine, possesses a pKa of 10.64[3]. Consequently, the ionization state of 1-methyl-3-cyclohexen-1-amine acts as a thermodynamic switch, radically altering its solubility profile based on the protonation of the nitrogen atom.

Fig 2: pH-dependent protonation and divergent solvation pathways in polar media.

Solubility Profile Across Polar Solvents

The solubility of 1-methyl-3-cyclohexen-1-amine varies drastically depending on the dielectric constant, hydrogen-bonding capacity, and proton-donating ability of the solvent.

-

Aqueous Systems (Water & Buffers): In unbuffered water, the free base self-alkalizes the solution, shifting the equilibrium toward the unprotonated, lipophilic state. In this state, solubility is limited by the hydrophobic bulk of the C₇ framework. However, in physiologically buffered media (pH 7.4), the amine is >99% protonated. The resulting ammonium cation forms strong ion-dipole interactions with water, exponentially increasing solubility[4].

-

Protic Organic Solvents (Methanol/Ethanol): These solvents exhibit amphiphilic accommodation. The hydroxyl groups form robust hydrogen bonds with the primary amine, while the alkyl chains of the alcohols favorably interact with the hydrophobic cyclohexene ring via London dispersion forces. The compound is highly miscible in these media.

-

Aprotic Polar Solvents (DMSO, Acetonitrile): Dimethyl sulfoxide (DMSO) is an exceptional hydrogen-bond acceptor due to its polarized S=O bond. It efficiently solvates the -NH₂ protons. Acetonitrile, while polar, is a weaker hydrogen-bond acceptor, resulting in slightly lower, yet still significant, solubility.

Quantitative Solubility Summary

The following table synthesizes the estimated thermodynamic solubility ranges of 1-methyl-3-cyclohexen-1-amine across standard polar solvents, extrapolated from the behavior of primary cyclic aliphatic amines[5].

| Solvent System | Dielectric Constant (ε) | Primary Solvation Mechanism | Est. Solubility Range |

| Water (Unbuffered, pH ~11) | 80.1 | Weak H-bonding (Limited by lipophilicity) | 5 - 15 mg/mL |

| Aqueous Buffer (pH 7.4) | 80.1 | Ion-dipole interactions (Ammonium salt) | > 150 mg/mL |

| Methanol | 32.7 | Amphiphilic accommodation & H-bonding | Miscible (> 500 mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Strong H-bond acceptance | Miscible (> 500 mg/mL) |

| Acetonitrile | 37.5 | Dipole-dipole & weak H-bond acceptance | 50 - 100 mg/mL |

Methodological Framework: Thermodynamic Solubility Screening

To generate trustworthy, highly accurate solubility data for drug development, scientists must avoid kinetic solubility assays (which are prone to supersaturation artifacts) and instead utilize a self-validating Thermodynamic Shake-Flask Method .

The causality behind this specific protocol lies in the necessity to achieve a true thermodynamic equilibrium between the solid crystalline lattice and the solvated molecules, while preventing non-specific binding artifacts commonly introduced by filtration.

Step-by-Step Protocol

-

Solid Dispensing (Saturation): Accurately weigh 10 mg of 1-methyl-3-cyclohexen-1-amine into a 2 mL glass HPLC vial. Causality: An excess of the Active Pharmaceutical Ingredient (API) must be present to ensure the solution reaches its absolute saturation point.

-

Solvent Addition: Add 1.0 mL of the target polar solvent. For aqueous testing, use a strongly buffered system (e.g., 100 mM Phosphate Buffer, pH 7.4). Causality: Unbuffered water will be alkalized by the amine, shifting the pH and yielding artificially low solubility data that does not reflect physiological conditions.

-

Isothermal Equilibration: Seal the vials and place them in a thermostatic shaker at 25.0 ± 0.1 °C, agitating at 500 RPM for 24 hours. Causality: 24 hours is required to overcome the activation energy barrier of dissolution and reach a stable thermodynamic equilibrium.

-

Phase Separation (Ultracentrifugation): Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C. Causality: Centrifugation is strictly preferred over syringe filtration. The lipophilic cyclohexene ring has a high propensity to adsorb onto standard PTFE or nylon filter membranes, which would artificially lower the quantified concentration.

-

Supernatant Extraction & Dilution: Carefully extract an aliquot of the clear supernatant. Dilute it 1:100 or 1:1000 in the mobile phase to ensure the concentration falls within the linear dynamic range of the analytical instrument.

-

Quantification: Analyze the diluted sample via LC-MS/MS or quantitative NMR (qNMR) against a standard calibration curve.

Fig 1: Self-validating shake-flask workflow for thermodynamic solubility determination.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 17927639, 1-methylcyclohex-3-en-1-amine" PubChem, [Link]

-

"Cyclohexylamine - Solubility of Things" Solubility of Things, [Link]

-

"Cyclohexylamine - Wikipedia" Wikipedia, [Link]

-

"synergistic effects of cyclohexylamine with other amine compounds in plastic stabilizers" BDMAEE, [Link]

Sources

Safety Data Sheet (SDS) for 3-Cyclohexen-1-amine 1-methyl

This guide serves as an advanced technical reference for 3-Cyclohexen-1-amine, 1-methyl- (CAS: 22209-23-0). It is designed for drug development professionals requiring actionable data on synthesis, safety, and handling of this specific conformally-restricted amine intermediate.

Core Identity & Physicochemical Profile

Compound: 1-Methyl-3-cyclohexen-1-amine CAS Registry Number: 22209-23-0 Synonyms: 1-Amino-1-methyl-3-cyclohexene; (1-Methylcyclohex-3-en-1-yl)amine Molecular Formula: C₇H₁₃N Molecular Weight: 111.19 g/mol

This compound represents a critical "scaffold hopping" tool in medicinal chemistry. By introducing a geminal methyl group at the amine position of a cyclohexene ring, it offers conformational restriction unavailable in simple cyclohexylamines. This modification often enhances metabolic stability (blocking α-carbon oxidation) and increases lipophilicity (Magic Methyl effect), making it a high-value building block for CNS-active targets and alkaloid synthesis.

Physicochemical Data Table

| Property | Value | Technical Context |

| Physical State | Colorless to pale yellow liquid | Amine oxidation leads to yellowing over time. |

| Boiling Point | ~145–150°C (Predicted) | High enough for standard reflux, low enough for distillation. |

| Density | ~0.89 g/mL | Lighter than water; forms biphasic organic layer. |

| pKa (Conjugate Acid) | ~10.5 | Highly basic; requires strong acid for salt formation. |

| LogP | ~1.6 | Moderate lipophilicity; blood-brain barrier permeable. |

| Solubility | Soluble in EtOH, DCM, DMSO | Limited water solubility due to lipophilic hydrocarbon ring. |

Part 1: Hazard Identification & Risk Assessment (GHS)

Scientific Rationale: As a primary aliphatic amine on an unsaturated ring, this compound exhibits dual hazards: caustic alkalinity typical of hindered amines and flammability associated with the cycloalkene core.

GHS Classification (Derived)

-

Flammable Liquids (Category 3): H226 – Flammable liquid and vapor.

-

Skin Corrosion/Irritation (Category 1B): H314 – Causes severe skin burns and eye damage.

-

Acute Toxicity, Oral (Category 4): H302 – Harmful if swallowed.

-

Sensitization, Skin (Category 1): H317 – May cause an allergic skin reaction.

Mechanism of Toxicity

-

Tissue Necrosis: The high pKa (~10.5) drives rapid saponification of membrane lipids upon contact, causing liquefactive necrosis. This is distinct from acid burns (coagulative necrosis) and allows deep tissue penetration.

-

Respiratory Irritation: Vapor inhalation causes immediate alkalosis of mucous membranes, leading to chemically induced pulmonary edema.

Part 2: Safe Handling & Storage Protocol

The "Inert-Cold" Doctrine: To maintain reagent integrity and operator safety, the handling protocol must prevent two degradation pathways: Oxidative Deamination (reaction with atmospheric O₂) and Michael-type Polymerization (slow self-reaction).

Storage Specifications

-

Atmosphere: Argon or Nitrogen blanket (Essential). Carbon dioxide (air) will react to form carbamates (white crust).

-

Temperature: 2°C to 8°C.

-

Container: Amber glass with Teflon-lined septum. Avoid ground glass joints without grease, as amine vapors can seize them ("freeze" the joint).

DOT Diagram: Safe Handling Workflow

Caption: Logic flow for transferring 1-Methyl-3-cyclohexen-1-amine from stock to reaction vessel, minimizing exposure and degradation.

Part 3: Synthesis & Application Context

Why this Molecule? In drug discovery, the gem-dimethyl effect (Thorpe-Ingold effect) is well known. This molecule provides a cyclic analog of that effect. The methyl group at the 1-position locks the amine into a specific axial/equatorial orientation, reducing the entropic penalty of binding to a protein target.

Synthesis Pathway (Self-Validating Route)

While specific commercial routes are proprietary, the most scientifically robust synthesis for this gem-disubstituted amine involves constructing the quaternary center via a Diels-Alder reaction followed by a Curtius rearrangement.

-

Step 1: Diels-Alder Cycloaddition

-

Reactants: 1,3-Butadiene + Methacrylic Acid.

-

Mechanism: [4+2] Cycloaddition.

-

Product: 1-Methyl-3-cyclohexene-1-carboxylic acid.

-

Note: Methacrylic acid acts as the dienophile. The methyl group directs the regiochemistry.

-

-

Step 2: Curtius Rearrangement (The "Amine Generator")

-

Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol.

-

Intermediate: The carboxylic acid converts to an acyl azide -> isocyanate -> Boc-protected amine.

-

Deprotection: HCl/Dioxane yields the target 1-Methyl-3-cyclohexen-1-amine hydrochloride .

-

Causality: We choose the Curtius route because it retains the stereochemistry at the quaternary carbon and avoids the difficult alkylation of a hindered amine.

Part 4: Emergency Response & Disposal

Spill Response Logic: Amine spills require specific neutralization. Water alone is insufficient as it creates a caustic alkaline solution that spreads.

DOT Diagram: Emergency Decision Tree

Caption: Triage logic for accidental release or exposure events.

Disposal Protocol

-

Do not dispose of down the drain.

-

Neutralization: Small amounts can be neutralized with dilute sulfuric acid to form the non-volatile sulfate salt before disposal via a licensed chemical waste contractor.

-

Incineration: The preferred method is incineration equipped with a scrubber for nitrogen oxides (NOx).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17927639, 3-Cyclohexen-1-amine, 1-methyl-. Retrieved from [Link]

-

Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews. (Contextual grounding for the "Magic Methyl" application). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 1-methylcyclohex-3-en-1-amine. (Regulatory verification). Retrieved from [Link]

pKa values and basicity of 1-methyl-3-cyclohexen-1-amine

An In-depth Technical Guide to the pKa and Basicity of 1-Methyl-3-cyclohexen-1-amine

Introduction

In the landscape of pharmaceutical and materials science, the acid-base properties of organic molecules are a cornerstone of their function, reactivity, and bioavailability. The protonation state of a molecule, dictated by its acid dissociation constant (pKa), governs everything from its solubility and membrane permeability to its interaction with biological targets. This guide provides a comprehensive analysis of the structural and electronic factors that determine the basicity of a specific alicyclic amine, 1-methyl-3-cyclohexen-1-amine. By dissecting the competing electronic influences within its unique architecture, we aim to provide researchers, scientists, and drug development professionals with a predictive framework and practical methodologies for understanding this and similar molecular scaffolds.

Section 1: Foundational Principles of Amine Basicity

The basicity of an amine is fundamentally a measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton (H⁺).[1] This property is quantified using the pKa of its conjugate acid (the ammonium ion, R-NH₃⁺). A higher pKa value for the conjugate acid signifies that the amine is a stronger base, as the equilibrium favors the protonated state.[2][3]

The primary factors influencing the electron density on the nitrogen, and thus its basicity, are:

-

Inductive Effects: Electron-donating groups (EDGs), such as alkyl groups, push electron density toward the nitrogen, increasing the availability of the lone pair and strengthening the base (+I effect).[2][4][5][6] Conversely, electron-withdrawing groups (EWGs) pull electron density away, making the lone pair less available and weakening the base (-I effect).[7][8]

-

Hybridization: The electronegativity of the atoms attached to the nitrogen influences basicity. Carbon atoms with more s-character in their hybrid orbitals (sp > sp² > sp³) are more electronegative and exert a stronger electron-withdrawing inductive effect.[2][7] Consequently, an amine's basicity is reduced when its nitrogen is attached to or near sp² or sp hybridized carbons.[9]

-

Steric Effects: Bulky groups surrounding the nitrogen can impede the approach of a proton, a phenomenon known as steric hindrance.[8][10] Furthermore, these bulky groups can interfere with the stabilizing solvation of the resulting conjugate acid, which can decrease basicity, particularly in aqueous solutions.[11][12]

-

Resonance/Delocalization: If the nitrogen's lone pair can be delocalized through a π-system (e.g., in aromatic amines like aniline), its availability for protonation is significantly reduced, leading to a much weaker base.[13][14]

Section 2: Structural Analysis of 1-Methyl-3-cyclohexen-1-amine

To predict the basicity of 1-methyl-3-cyclohexen-1-amine, we must first analyze its structure and identify the key features that will influence the nitrogen's lone pair availability.

-

Core Scaffold: A six-membered cyclohexene ring.

-

Amine Group: A primary amine (-NH₂) located at the C1 position.

-

C1 Substituent: A methyl group (-CH₃) also at the C1 position, making the attachment point a tertiary carbon.

-

Unsaturation: A carbon-carbon double bond located between C3 and C4.

The basicity of this molecule is primarily determined by a delicate balance between the electron-donating nature of the methyl group and the electron-withdrawing nature of the distal double bond.

Section 3: Deconstructing the Electronic Effects

To build a robust prediction, we will analyze the contribution of each structural feature by comparing it to simpler, well-characterized molecules.

The Baseline: Cyclohexylamine

The saturated parent compound, cyclohexylamine, serves as our ideal starting point. It is a primary aliphatic amine with a pKa for its conjugate acid of approximately 10.6 .[15][16][17] This value reflects the basicity of a primary amine on a standard sp³-hybridized alicyclic framework.

Influence of the C1-Methyl Group: An Electron-Donating Effect

The methyl group at the C1 position is an alkyl group, which is known to be electron-donating through induction (+I effect).[5][18] This effect increases the electron density on the nitrogen atom, making its lone pair more attractive to a proton.

-

Causality: By pushing electron density towards the nitrogen, the methyl group helps to stabilize the positive charge that develops on the nitrogen upon protonation. This stabilization shifts the acid-base equilibrium towards the conjugate acid form, resulting in a stronger base and a higher pKa.[4]

Therefore, if we only consider this effect, we would predict that 1-methylcyclohexylamine is a stronger base than cyclohexylamine.

Influence of the C3-Double Bond: An Electron-Withdrawing Effect

The double bond within the cyclohexene ring introduces two sp²-hybridized carbon atoms. Due to their higher s-orbital character, sp² carbons are more electronegative than sp³ carbons.[2] This increased electronegativity creates an electron-withdrawing inductive field effect (-I effect), which propagates through the sigma bonds of the ring and reduces the electron density at the nitrogen atom.

-

Supporting Evidence: A clear illustration of this effect is the pKa difference between propylamine and allylamine.

The presence of a double bond two carbons away from the amine group in allylamine lowers its basicity by over a full pKa unit compared to its saturated counterpart. This demonstrates the significant base-weakening influence of a nearby π-system.

Synthesis and pKa Prediction for 1-Methyl-3-cyclohexen-1-amine

We are faced with two opposing effects:

-

Base-Strengthening: The +I effect of the C1-methyl group.

-

Base-Weakening: The -I effect of the C3-double bond.

The double bond in 1-methyl-3-cyclohexen-1-amine is at the C3 position, meaning its electron-withdrawing effect must traverse two sigma bonds to reach the C1 nitrogen. This is analogous to the situation in allylamine. Given the substantial impact observed in the allylamine/propylamine comparison (a decrease of ~1.2 pKa units), it is highly probable that the electron-withdrawing effect of the double bond will outweigh the electron-donating effect of the single methyl group.

Predicted pKa: Starting from the cyclohexylamine baseline of ~10.6, the methyl group might increase this slightly, while the double bond will decrease it significantly. Therefore, the pKa of 1-methyl-3-cyclohexen-1-amine is predicted to be lower than that of cyclohexylamine , likely in the range of 9.8 to 10.4 .

Section 4: Methodologies for pKa Determination

While theoretical analysis provides a strong predictive foundation, empirical determination is the gold standard. We present protocols for both experimental and computational approaches.

Experimental Protocol: Potentiometric Titration

This method provides a direct, reliable measurement of a compound's pKa value.

Objective: To determine the pKa of 1-methyl-3-cyclohexen-1-amine by monitoring the pH of a solution of its hydrochloride salt during titration with a strong base.

Materials:

-

1-methyl-3-cyclohexen-1-amine hydrochloride salt

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution (for salt preparation in situ if starting with free base)

-

Deionized, CO₂-free water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

Beaker

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 0.1 mmol of 1-methyl-3-cyclohexen-1-amine hydrochloride and dissolve it in 50 mL of deionized water in a beaker. If starting with the free base, dissolve it in ~40 mL of water and add a slight excess of 0.1 M HCl before diluting to the final volume.

-

Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the NaOH-filled burette into the solution.

-

Titration: Begin stirring and record the initial pH. Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Collection: After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue this process well past the equivalence point (identified by a sharp increase in pH).

-

Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the volume at the half-equivalence point (V₁/₂). This is exactly half the volume of NaOH required to reach the equivalence point.

-

According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa. The pH reading at this V₁/₂ volume is the experimental pKa of the amine's conjugate acid.

-

This protocol constitutes a self-validating system, as the shape of the resulting titration curve and the sharpness of the equivalence point provide confidence in the quality of the measurement.

Computational Protocol: Quantum Mechanical (QM) Prediction

Computational models offer a powerful tool for predicting pKa values, especially for novel compounds.

Objective: To calculate the pKa of 1-methyl-3-cyclohexen-1-amine using an isodesmic reaction approach combined with quantum chemical calculations.

Methodology Overview:

-

Software: Utilize a quantum chemistry software package (e.g., Gaussian, Spartan, Jaguar).

-

Model Chemistry: Select a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*, which offers a good balance of accuracy and computational cost.[21]

-

Solvation Model: Since pKa is a solution-phase property, it is critical to include a continuum solvation model, such as the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), to simulate the effects of water.[22]

-

Isodesmic Reaction: To minimize systematic errors, the pKa is calculated relative to a structurally similar reference compound with a known experimental pKa (e.g., cyclohexylamine). The following thermodynamic cycle is evaluated:

-

Reaction in Gas Phase: R-NH₃⁺ + Ref-NH₂ → R-NH₂ + Ref-NH₃⁺

-

Free Energy Calculation: Optimize the geometries and calculate the Gibbs free energies (G) in the gas phase for all four species.

-

Solvation Energy Calculation: Perform single-point energy calculations on the optimized gas-phase geometries using the chosen solvation model to obtain the free energies of solvation (ΔG_solv).

-

-

pKa Calculation: The pKa of the target compound (R-NH₂) is calculated using the formula: pKa(R-NH₃⁺) = pKa(Ref-NH₃⁺) + (ΔG_solution) / (2.303 * RT) where ΔG_solution is the free energy change of the isodesmic reaction in solution, calculated by combining the gas-phase and solvation energies.

This approach, by canceling out errors through the use of a similar reference compound, can yield pKa predictions with high accuracy (RMSE of 0.7 - 1.0 log units).[23]

Section 5: Data Summary and Conclusion

To contextualize our analysis, the pKa values of relevant reference compounds are summarized below.

| Compound | Structure | pKa of Conjugate Acid | Key Feature | Effect on Basicity |

| Cyclohexylamine | Saturated Ring | ~10.6[15][17] | Baseline | Reference |

| Propylamine | Saturated Chain | ~10.7[19] | Saturated Analogue | Reference |

| Allylamine | Unsaturated Chain | ~9.5[3][19] | C=C Double Bond | Base-Weakening |

| 1-Methyl-3-cyclohexen-1-amine | Target Molecule | Predicted: 9.8 - 10.4 | +I (Methyl) vs. -I (Alkene) | Net Weakening |

The basicity of 1-methyl-3-cyclohexen-1-amine is a compelling case study in the interplay of competing electronic effects. While the C1-methyl group exerts a base-strengthening inductive effect, the more potent electron-withdrawing nature of the sp²-hybridized carbons in the C3-double bond dominates. This leads to the prediction that 1-methyl-3-cyclohexen-1-amine is a weaker base than its saturated counterpart, cyclohexylamine, with an estimated pKa in the range of 9.8 to 10.4. This guide provides both the theoretical framework for this prediction and the robust experimental and computational protocols required for its empirical validation, offering a comprehensive resource for professionals in chemical and pharmaceutical development.

Visualizations

Caption: Opposing electronic effects on the basicity of 1-methyl-3-cyclohexen-1-amine.

Caption: Experimental workflow for pKa determination via potentiometric titration.

References

-

PubChem. (n.d.). Cyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link][15]

-

Chemcess. (2024, August 14). Cyclohexylamine: Properties, Reactions, Production And Uses. Retrieved from [Link][16]

-

Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Cyclohexylamine (FDB003478). Retrieved from [Link]

-

Chemistry Steps. (2021, December 18). Basicity of Amines. Retrieved from [Link][2]

-

University of Calgary. (n.d.). CHAPTER 21: AMINES. Retrieved from [Link][4]

-

Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved from [Link][5]

-

Expii. (n.d.). Strengths of Amines as Bases — Overview & Examples. Retrieved from [Link][10]

-

Quora. (2017, October 27). Which is more basic among methyl amine and aniline?. Retrieved from [Link][13]

-

Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link][7]

-

LookChem. (n.d.). N-Methylcyclohexylamine. Retrieved from [Link]

-

Fiveable. (2025, August 15). Basicity of amines | Organic Chemistry II Class Notes. Retrieved from [Link][18]

-

Chemistry Stack Exchange. (2014, June 4). Field Effect and it's effect on basicity on amines. Retrieved from [Link][12]

-

Chemistry Stack Exchange. (2016, December 6). Relative basicity of cyclic amines. Retrieved from [Link]

-

PubMed. (2023, November 20). Determination of the pKa Value of Protonated Mono and Polyamine in Solution Using Fourier Transform Infrared Titration. Retrieved from [Link][24]

-

Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved from [Link][9]

-

Organic Chemistry Tutor. (n.d.). Basicity of Amines. Retrieved from [Link][8]

-

Save My Exams. (2025, January 3). Amine Basicity (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link][14]

-

vCalc. (2021, August 10). pKa of Allylamine. Retrieved from [Link][3]

-

AQA A-Level Chemistry. (n.d.). Base Properties (Amines). Retrieved from [Link][1]

-

Maverick Puah the Chemistry Guru. (2018, June 14). How to compare Basicity of Organic Compounds. Retrieved from [Link][6]

-

Jensen, J. H., et al. (2019). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 7, e7032. Retrieved from [Link][22]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link][23]

-

MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link][21]

-

PubChem. (n.d.). 3-Cyclohexen-1-amine, 1-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 3. pKa of Allylamine [vcalc.com]

- 4. CHAPTER 21: AMINES [research.cm.utexas.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. medium.com [medium.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Strengths of Amines as Bases — Overview & Examples - Expii [expii.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. quora.com [quora.com]

- 14. savemyexams.com [savemyexams.com]

- 15. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemcess.com [chemcess.com]

- 17. atamankimya.com [atamankimya.com]

- 18. fiveable.me [fiveable.me]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Allylamine CAS#: 107-11-9 [m.chemicalbook.com]

- 21. mdpi.com [mdpi.com]

- 22. peerj.com [peerj.com]

- 23. optibrium.com [optibrium.com]

- 24. Determination of the pKa Value of Protonated Mono and Polyamine in Solution Using Fourier Transform Infrared Titration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Cyclohexen-1-amine, 1-methyl in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 3-Cyclohexen-1-amine, 1-methyl (also known as 1-methylcyclohex-3-en-1-amine), a versatile yet under-explored building block in organic synthesis. While specific literature on this compound is sparse, its structural motifs—a primary amine at a tertiary carbon and an allylic system within a cyclohexene ring—suggest significant potential for the construction of complex molecular architectures. This guide will delve into plausible synthetic routes, predicted reactivity, and potential applications, drawing upon established principles of organic chemistry and analogous transformations. Detailed protocols for key synthetic methodologies are provided, alongside a critical discussion of the causality behind experimental choices. This document aims to serve as a foundational resource for researchers seeking to unlock the synthetic utility of this intriguing molecule.

Introduction: The Synthetic Potential of a Unique Allylic Amine

3-Cyclohexen-1-amine, 1-methyl, with the chemical formula C₇H₁₃N, is a cyclic primary amine that presents a unique combination of structural features.[1] The presence of a primary amine on a sterically hindered tertiary carbon, coupled with the reactivity of the adjacent cyclohexene ring, makes it a potentially valuable synthon for introducing complex nitrogen-containing moieties. Primary amines are fundamental building blocks in a vast array of chemical industries, from pharmaceuticals to materials science.[2] The allylic nature of this particular amine suggests a rich and varied reaction chemistry, allowing for functionalization at multiple sites.

This guide will navigate the synthetic landscape surrounding 3-Cyclohexen-1-amine, 1-methyl, providing a theoretical yet practically grounded framework for its preparation and utilization.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Cyclohexen-1-amine, 1-methyl, as computed by PubChem, is provided in the table below.[1]

| Property | Value |

| IUPAC Name | 1-methylcyclohex-3-en-1-amine |

| Molecular Formula | C₇H₁₃N |

| Molecular Weight | 111.18 g/mol |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 111.104800 g/mol |

| Monoisotopic Mass | 111.104800 g/mol |

| Topological Polar Surface Area | 26.0 Ų |

| Heavy Atom Count | 8 |

| Formal Charge | 0 |

| Complexity | 107 |

Synthetic Pathways to 3-Cyclohexen-1-amine, 1-methyl

While dedicated synthetic procedures for 3-Cyclohexen-1-amine, 1-methyl are not prominently featured in the literature, its structure suggests several plausible synthetic strategies. A particularly promising approach involves the Ritter reaction , which is a well-established method for the synthesis of amides from alcohols or alkenes, followed by hydrolysis to the corresponding amine.[3][4]

The Ritter Reaction: A Viable Route from 1-Methyl-3-cyclohexen-1-ol

The Ritter reaction proceeds via the formation of a stable carbocation, which is then trapped by a nitrile, followed by hydrolysis to an amide.[3] The tertiary allylic alcohol, 1-methyl-3-cyclohexen-1-ol, is an ideal precursor for this reaction as it can readily form a resonance-stabilized tertiary carbocation under acidic conditions.

Diagram: Proposed Synthesis of 3-Cyclohexen-1-amine, 1-methyl via the Ritter Reaction

Caption: Proposed two-step synthesis of the target amine.

Experimental Protocol: Synthesis of N-(1-methylcyclohex-3-en-1-yl)acetamide (Hypothetical)

-

Materials: 1-Methyl-3-cyclohexen-1-ol, acetonitrile, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred solution of 1-methyl-3-cyclohexen-1-ol in acetonitrile at 0 °C, slowly add concentrated sulfuric acid.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Quench the reaction by pouring it over ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-(1-methylcyclohex-3-en-1-yl)acetamide.

-

Experimental Protocol: Hydrolysis to 3-Cyclohexen-1-amine, 1-methyl (Hypothetical)

-

Materials: N-(1-methylcyclohex-3-en-1-yl)acetamide, hydrochloric acid, sodium hydroxide, diethyl ether.

-

Procedure:

-

Reflux the N-(1-methylcyclohex-3-en-1-yl)acetamide in an aqueous solution of hydrochloric acid.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Basify the reaction mixture with a concentrated sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether.

-